molecular formula C7H4BrF4N B13439334 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline

4-Bromo-3-fluoro-5-(trifluoromethyl)aniline

Cat. No.: B13439334
M. Wt: 258.01 g/mol
InChI Key: TUSDTPYFEAOYNL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups

Properties

Molecular Formula

C7H4BrF4N

Molecular Weight

258.01 g/mol

IUPAC Name

4-bromo-3-fluoro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4BrF4N/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H,13H2

InChI Key

TUSDTPYFEAOYNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of a suitable precursor, followed by reduction to form the aniline derivative, and subsequent bromination and fluorination steps . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

4-Bromo-3-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups such as bromine, fluorine, and trifluoromethyl enhances its reactivity and allows it to participate in various biochemical pathways. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Comparison: Compared to its analogs, 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzene ringFor instance, the presence of the fluorine atom in the 3-position can significantly alter the compound’s electronic properties and its interactions with other molecules .

Biological Activity

4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is an organic compound notable for its unique structural characteristics, which include the presence of bromine, fluorine, and a trifluoromethyl group on the aniline ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and signaling pathways modulation.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline is C7_7H4_4BrF4_4N. The substitution pattern of the halogens and the trifluoromethyl group significantly influences its electronic properties, making it a candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline exhibit notable antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against reference strains and clinical isolates of Staphylococcus aureus and Enterococcus spp. .

Table 1: Antimicrobial Activity of 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline Derivatives

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432Biofilm inhibition

2. Modulation of Signaling Pathways

The compound has also been studied for its interaction with sphingosine-1-phosphate receptors, which play a critical role in cellular signaling related to growth and differentiation. The agonistic action on these receptors suggests potential therapeutic applications in conditions where modulation of these pathways is beneficial, such as in cancer or inflammatory diseases.

Case Studies and Research Findings

A comprehensive review highlighted the structural similarities between 4-Bromo-3-fluoro-5-(trifluoromethyl)aniline and other biologically active compounds, suggesting a broader applicability in drug development. For instance, compounds with similar halogenated structures have shown enhanced bioactivity due to their ability to engage in non-covalent interactions that are crucial for receptor binding and activity modulation .

Case Study: Antibacterial Efficacy Against MRSA

In one study focusing on MRSA, derivatives of this compound were tested for their ability to disrupt biofilm formation—a significant factor in MRSA's virulence. The results indicated that certain derivatives could reduce biofilm biomass by over 90%, showcasing their potential as therapeutic agents against resistant bacterial strains .

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